molecular formula C20H16ClN3O4S B12483061 2-({Oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetyl}amino)ethyl 4-chlorobenzoate

2-({Oxo[(4-phenyl-1,3-thiazol-2-yl)amino]acetyl}amino)ethyl 4-chlorobenzoate

Cat. No.: B12483061
M. Wt: 429.9 g/mol
InChI Key: BHDPDCKKQJTHRY-UHFFFAOYSA-N
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Description

2-{[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]formamido}ethyl 4-chlorobenzoate is a complex organic compound that features a thiazole ring, a phenyl group, and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]formamido}ethyl 4-chlorobenzoate typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as silica-supported tungstosilisic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]formamido}ethyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-{[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]formamido}ethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity through π-π interactions. The chlorobenzoate moiety can participate in hydrogen bonding or hydrophobic interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]formamido}ethyl 4-chlorobenzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiazole ring, phenyl group, and chlorobenzoate moiety allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C20H16ClN3O4S

Molecular Weight

429.9 g/mol

IUPAC Name

2-[[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetyl]amino]ethyl 4-chlorobenzoate

InChI

InChI=1S/C20H16ClN3O4S/c21-15-8-6-14(7-9-15)19(27)28-11-10-22-17(25)18(26)24-20-23-16(12-29-20)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,22,25)(H,23,24,26)

InChI Key

BHDPDCKKQJTHRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(=O)NCCOC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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